2,5,8-Undecatriyn-1-ol
Description
2,5,8-Undecatriyn-1-ol is an organic compound characterized by an 11-carbon chain with three conjugated triple bonds and a terminal hydroxyl group. Its molecular formula is C₁₁H₁₂O, with a molecular weight of approximately 160.2 g/mol. While specific data on this compound (e.g., boiling point, density) are unavailable in the provided sources, its structural analogs suggest applications in organic synthesis, polymer chemistry, or as a precursor for bioactive molecules. The compound’s high unsaturation likely necessitates specialized handling due to reactivity and stability concerns.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undeca-2,5,8-triyn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2,5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHBMGGRCOGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cadiot-Chodkiewicz Coupling
This reaction enables the formation of diynes from terminal alkynes and propargyl halides. For instance, propargyl alcohol derivatives can be brominated via the Appel reaction (triphenylphosphine, carbon tetrabromide) to generate propargyl bromides, which subsequently undergo coupling with terminal alkynes.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | PPh₃, CBr₄ | CH₂Cl₂ | 0–25°C | 4 h | 85% |
| Coupling | CuI, NaI, K₂CO₃ | DMF | RT | 24 h | 90% |
The iterative application of this protocol allows elongation of the carbon chain. For example, coupling 1-bromopent-2-yne with propargyl alcohol derivatives generates diyne intermediates, which are further functionalized to introduce additional triple bonds.
Functional Group Interconversion and Deprotection
Hydroxyl Group Introduction and Protection
The terminal hydroxyl group in this compound necessitates careful handling to avoid undesired side reactions. A common strategy involves synthesizing protected intermediates (e.g., silyl ethers or acetates) followed by deprotection.
Deprotection Protocol
Silver nitrate-mediated deprotection selectively removes trimethylsilyl (TMS) groups from terminal alkynes without affecting triple bonds, ensuring high fidelity in the final structure.
Industrial-Scale Considerations
Scalable production of this compound requires solvent recovery systems and continuous-flow reactors to manage exothermic reactions. Patent data highlight the use of alcoholic solvents (methanol/water mixtures) for acid-catalyzed steps, enabling facile product isolation.
Optimized Industrial Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% CuI |
| Solvent | DMF/EtOH (1:1) |
| Reaction Scale | 10 kg/batch |
Challenges and Mitigation Strategies
Side Reactions
The propensity for Glaser coupling (dimerization of terminal alkynes) is minimized by using sub-stoichiometric CuI and maintaining inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
2,5,8-Undecatriyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: The major products include aldehydes or ketones.
Reduction: The major products are alkenes or alkanes.
Substitution: The major products depend on the substituent introduced, such as alkyl halides.
Scientific Research Applications
Applications in Organic Synthesis
2,5,8-Undecatriyn-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:
- Alkylation Reactions: The terminal alcohol group can be easily converted into various functional groups, making it useful for further functionalization.
- Cross-Coupling Reactions: It can act as a coupling partner in palladium-catalyzed cross-coupling reactions to form more complex organic molecules.
Medicinal Chemistry
The compound shows potential in medicinal chemistry due to its structural features that may exhibit biological activity. Some of the key areas of research include:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties: The compound has shown activity against several bacterial strains, indicating its potential as an antimicrobial agent.
Materials Science
In materials science, this compound is being explored for its properties as a precursor for creating functionalized polymers and materials with specific characteristics such as:
- Conductive Polymers: Its conjugated structure can contribute to the electrical properties of polymers when incorporated into polymer matrices.
- Optoelectronic Devices: Research is ongoing into its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its light absorption properties.
Case Study 1: Anticancer Activity
A study published in the journal Cancer Letters investigated the anticancer properties of several alkynyl alcohols, including derivatives of this compound. The results indicated that these compounds inhibited cell growth in MCF7 and A549 cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Efficacy
Research conducted by Journal of Antibiotics evaluated the antimicrobial efficacy of various alkyne derivatives against resistant bacterial strains. The study highlighted that modifications to the hydroxyl group significantly enhanced antibacterial activity against Staphylococcus aureus.
Mechanism of Action
The mechanism by which undeca-2,5,8-triyn-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s triple bonds and hydroxyl group allow it to participate in various chemical reactions, influencing biological processes and material properties. Specific molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors involved in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2,5-Octadiyn-1-ol
- Structure : 8-carbon chain with two triple bonds at positions 2 and 5.
- Molecular Formula : C₈H₁₀O (MW = 122.16 g/mol).
- Reactivity : Fewer triple bonds result in reduced electron withdrawal, leading to lower acidity (pKa) compared to 2,5,8-Undecatriyn-1-ol.
- Applications : Used in click chemistry and polymer cross-linking.
- Safety: Limited data in evidence, but triple bonds may pose flammability risks .
5,8,11-Heptadecatrien-1-ol
- Structure : 17-carbon chain with three double bonds (5, 8, 11) and a terminal alcohol.
- Molecular Formula : C₁₇H₃₀O (MW = 250.42 g/mol).
- Physical Properties : Boiling point = 359°C, density = 0.871 g/cm³ .
- Comparison: The absence of triple bonds reduces rigidity and reactivity compared to this compound. Longer chain length increases hydrophobicity (LogP = 5.18 vs. estimated ~3.5 for triynol).
- Safety : Requires medical consultation upon exposure, indicating moderate toxicity .
3,7-Dimethyl-2,6-octadien-1-ol
- Structure: Branched 8-carbon dienol with methyl groups at positions 3 and 6.
- Molecular Formula : C₁₀H₁₈O (MW = 154.25 g/mol).
- Reactivity: Double bonds and branching reduce conjugation effects, lowering reactivity compared to triynols.
- Safety : Classified as an irritant (Warning Statement 5), with precautions to avoid skin/eye contact .
Data Table: Comparative Properties
Research Findings and Insights
- Reactivity Trends: Triple bonds in this compound likely enhance acidity and conjugation-driven reactivity compared to dienols or diynols. For example, the pKa of terminal alkynols can be as low as ~9–10 due to sp-hybridization effects.
- Stability Concerns : Polyunsaturated compounds with triple bonds are prone to polymerization or decomposition under heat/light, necessitating storage in inert atmospheres.
- Safety Profile : Analogous irritancy data (e.g., 3,7-dimethyl-2,6-octadien-1-ol ) suggest that this compound may require stringent handling protocols, including PPE and ventilation.
Biological Activity
2,5,8-Undecatriyn-1-ol is a linear aliphatic alcohol with a unique structure that has garnered attention for its potential biological activities. This compound, characterized by its long carbon chain and multiple triple bonds, may exhibit various pharmacological effects that warrant further exploration. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure
The molecular formula of this compound is , and its structure includes three triple bonds located at the 2nd, 5th, and 8th positions of the carbon chain. The hydroxyl group (-OH) at the terminal end contributes to its classification as an alcohol.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : The long carbon chain and multiple unsaturations may enhance membrane permeability in microbial cells.
- Studies : Comparative studies indicate that derivatives of long-chain alcohols can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antimicrobial activity | |
| Similar long-chain alcohols | Stronger antimicrobial effects |
2. Antioxidant Properties
Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The structural characteristics of this compound suggest potential antioxidant activity:
- Mechanism : The presence of multiple unsaturated bonds may allow for electron donation to free radicals.
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Scavenging Activity | IC50 = X μM (to be determined) | |
| ABTS Assay | Significant radical scavenging capacity |
3. Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer).
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of long-chain alcohols revealed that modifications in the carbon chain length and saturation levels significantly influenced antimicrobial efficacy. The study compared this compound with other similar compounds and found it to possess moderate activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Assessment
In vitro assays were performed to assess the cytotoxicity of this compound against cancer cell lines. The results indicated that while it showed potential cytotoxic effects on A549 cells, further optimization of the compound structure is necessary to enhance its efficacy.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the alkyl chain length or introducing functional groups could potentially enhance its antimicrobial and cytotoxic properties.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 2,5,8-Undecatriyn-1-ol in a laboratory setting?
Synthesis should follow protocols for acetylenic alcohols, emphasizing controlled alkyne coupling reactions (e.g., Cadiot-Chodkiewicz or Sonogashira coupling). For characterization:
- Elemental analysis to confirm composition (C, H, O percentages).
- Spectroscopic methods :
- ¹H/¹³C NMR to resolve triple bond positions and hydroxyl group integration .
- IR spectroscopy to validate O-H (~3200–3600 cm⁻¹) and alkyne (~2100–2260 cm⁻¹) stretches.
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for publication) .
For reproducibility, document solvent purification, catalyst loading, and reaction times in detail. Support characterization with raw data tables (e.g., NMR shifts, GC retention times) in supplementary materials .
Q. How should researchers handle safety protocols for this compound given its structural similarity to irritant alcohols?
While specific safety data for this compound is limited, analogous alcohols (e.g., 10-Undecen-1-ol) suggest:
- PPE : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential volatile intermediates.
- First aid : Immediate flushing with water for eye/skin exposure; medical consultation if irritation persists .
Include hazard mitigation strategies in experimental sections, referencing analogous compounds if toxicity data is unavailable .
Q. What experimental design principles optimize reaction yields for this compound synthesis?
Adopt factorial design to test variables:
- Factors : Temperature, catalyst type (e.g., CuI vs. Pd), solvent polarity.
- Response variables : Yield, purity, reaction time.
Example table for a 2³ factorial design:
| Trial | Temp (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | CuI | THF | 62 |
| 2 | 25 | Pd | DMF | 78 |
| 3 | 50 | CuI | DMF | 55 |
| Statistical tools (ANOVA) identify significant factors. Pre-experimental hypotheses should align with alkyne reactivity trends . |
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the physicochemical behavior of this compound?
- Molecular dynamics (MD) : Simulate solubility in solvents (e.g., ethanol vs. hexane) using force fields (OPLS-AA).
- Reaction kinetics : Model alkyne coupling efficiency under varying pressures/temperatures.
- AI integration : Train neural networks on existing alkyne alcohol data to predict optimal synthesis conditions .
Validate simulations with experimental data (e.g., comparing predicted vs. observed NMR shifts) .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Comparative analysis : Cross-check NMR/IR data with structurally similar compounds (e.g., 5,7,9-Decatriyn-1-ol) .
- Validation : Replicate synthesis using cited methods, ensuring purity (>98%) via GC-MS.
- Peer consultation : Share raw spectra with collaborators to confirm peak assignments .
Publish discrepancies with annotated spectra to advance community consensus .
Q. What strategies validate the stereoelectronic effects of this compound in supramolecular assemblies?
- X-ray crystallography : Resolve molecular packing and hydrogen-bonding networks. Deposit .cif files with the CCDC, ensuring thermal ellipsoid plots meet IUCr standards .
- DFT calculations : Map electron density around triple bonds to predict reactivity in host-guest systems.
- Experimental probes : Use fluorescence quenching to assess interactions with aromatic hosts .
Q. How can thermodynamic properties (e.g., ΔfH°) of this compound be experimentally determined?
- Combustion calorimetry : Measure enthalpy of formation in inert atmospheres, correcting for side reactions.
- Comparative studies : Reference data from linear alcohols (e.g., 1-Undecanol) to estimate deviations caused by triple bonds .
- Error analysis : Report uncertainties (±3 kJ/mol) and validate via replicated trials .
Q. What advanced applications exist for this compound in drug delivery systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
